Cas no 2138384-72-0 (2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide)

2-(4-Amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide is a heterocyclic compound featuring a 1,2,3-triazole core functionalized with an amino group and an acetamide side chain. This structure confers versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The presence of both amino and amide functionalities enhances its reactivity, making it a valuable intermediate for constructing more complex molecules. Its triazole moiety is known for stability and bioactivity, often exploited in drug design. The propylacetamide chain improves solubility and modulates physicochemical properties, facilitating further derivatization. This compound is suited for use in lead optimization and scaffold diversification due to its balanced reactivity and functional group compatibility.
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide structure
2138384-72-0 structure
Product name:2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
CAS No:2138384-72-0
MF:C7H13N5O
Molecular Weight:183.211020231247
CID:5937051
PubChem ID:165479661

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
    • EN300-1114633
    • 2138384-72-0
    • インチ: 1S/C7H13N5O/c1-2-3-9-7(13)5-12-4-6(8)10-11-12/h4H,2-3,5,8H2,1H3,(H,9,13)
    • InChIKey: ARRRIGLLBZUUIY-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=C(N)N=N1)NCCC

計算された属性

  • 精确分子量: 183.11201006g/mol
  • 同位素质量: 183.11201006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.8Ų
  • XLogP3: -0.3

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1114633-1g
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
2138384-72-0 95%
1g
$842.0 2023-10-27
Enamine
EN300-1114633-2.5g
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
2138384-72-0 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1114633-0.5g
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
2138384-72-0 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1114633-10.0g
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
2138384-72-0
10g
$4914.0 2023-06-09
Enamine
EN300-1114633-5.0g
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
2138384-72-0
5g
$3313.0 2023-06-09
Enamine
EN300-1114633-0.25g
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
2138384-72-0 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1114633-0.05g
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
2138384-72-0 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1114633-1.0g
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
2138384-72-0
1g
$1142.0 2023-06-09
Enamine
EN300-1114633-0.1g
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
2138384-72-0 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1114633-5g
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide
2138384-72-0 95%
5g
$2443.0 2023-10-27

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide 関連文献

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamideに関する追加情報

2-(4-Amino-1H-1,2,3-Triazol-1-Yl)-N-Propylacetamide: A Comprehensive Overview

The compound with CAS No 2138384-72-0, known as 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide, has garnered significant attention in the field of organic synthesis and pharmacology due to its unique chemical structure and potential applications. This compound is a derivative of acetamide, featuring a triazole ring substituted with an amino group and a propyl chain. Its structure endows it with interesting properties that make it a valuable molecule for research and development.

Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry. The presence of the triazole ring in 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide contributes to its stability and bioavailability, making it a promising candidate for drug delivery systems. Researchers have explored its potential as a bioisostere in the design of new pharmaceutical agents, where it can replace other functional groups without altering the overall pharmacokinetic profile significantly.

The synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide involves a multi-step process that typically begins with the preparation of the triazole intermediate. This is followed by acylation to introduce the acetamide group and subsequent alkylation to attach the propyl chain. The reaction conditions are optimized to ensure high yields and purity, which are critical for its use in biological assays.

In terms of pharmacological activity, this compound has shown antimicrobial properties in vitro against various bacterial strains. Its ability to inhibit bacterial growth suggests potential applications in the development of new antibiotics or as an adjunct therapy in infectious diseases. Furthermore, studies have indicated that it exhibits moderate anti-inflammatory activity, which could be exploited in treating inflammatory disorders.

The amino group on the triazole ring plays a crucial role in its biological activity by enhancing hydrogen bonding capabilities and improving solubility in aqueous media. This feature is particularly advantageous for drug delivery systems where solubility is a limiting factor. Additionally, the propyl chain contributes to lipophilicity, which may enhance membrane permeability and absorption rates.

Recent advancements in computational chemistry have enabled researchers to model the interactions of 2-(4-amino-1H-1,2,3-triazol-1-y l)-N-propylacetamide with target proteins at the molecular level. These studies provide insights into its binding affinity and selectivity, which are essential for optimizing its therapeutic potential.

In conclusion, CAS No 21383847 7 0, or 2-(4-amino 1H 1 2 3 triazol yl) N propylacetamide, represents a versatile molecule with promising applications in drug discovery and development. Its unique chemical structure and favorable pharmacological properties make it a valuable tool for researchers in the field of organic synthesis and medicinal chemistry.

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